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Compound of Interest

Compound Name: 4-Decyloxybenzaldehyde

Cat. No.: B1329837

This guide provides a detailed analysis of the *H and 13C Nuclear Magnetic Resonance (NMR)
spectra of 4-decyloxybenzaldehyde, a key intermediate in the synthesis of various organic
materials and pharmaceutical compounds. The information presented is intended for
researchers, scientists, and professionals in the field of drug development and materials
science, offering a comprehensive understanding of the compound's spectral characteristics.

Data Presentation

The quantitative NMR data for 4-decyloxybenzaldehyde is summarized in the tables below.
The assignments are based on established chemical shift principles and data from analogous
compounds.

Table 1: *H NMR Spectral Data of 4-Decyloxybenzaldehyde
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. . Coupling
Proton Chemical Shift Lo .
. Multiplicity Integration Constant (J,
Assignment (6, ppm)
Hz)
H-7 (Aldehyde) 9.88 s 1H -
H-2, H-6 7.84 d 2H 8.8
H-3, H-5 7.00 d 2H 8.8
H-1' 4.05 t 2H 6.6
H-2' 1.81 p 2H 6.8
H-3'to H-8' 1.47-1.28 m 12H -
H-9 0.88 t 3H 7.0

s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

Table 2: 13C NMR Spectral Data of 4-Decyloxybenzaldehyde
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Carbon Assignment Chemical Shift (6, ppm)
C-7 (Aldehyde) 190.7
C-4 164.3
C-2,C-6 132.0
C-1 130.0
C-3,C-5 114.8
Cc-1 68.5
c-2' 31.9
C-3 29.5
Cc-4' 29.4
C-5' 29.3
C-6' 29.1
C-7 26.0
C-8 22.7
C-9 141

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 4-decyloxybenzaldehyde with the
numbering scheme used for the NMR signal assignments in the tables above.
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4-Decyloxybenzaldehyde Structure and Numbering
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Figure 1. Structure of 4-Decyloxybenzaldehyde with Atom Numbering

Experimental Protocols

The following is a representative experimental protocol for acquiring the *H and 3C NMR
spectra of 4-decyloxybenzaldehyde.

1. Sample Preparation:

» Approximately 10-20 mg of 4-decyloxybenzaldehyde is accurately weighed and dissolved
in 0.6-0.7 mL of deuterated chloroform (CDCIs).

e The solution is transferred to a 5 mm NMR tube.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1329837?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329837?utm_src=pdf-body
https://www.benchchem.com/product/b1329837?utm_src=pdf-body
https://www.benchchem.com/product/b1329837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

. NMR Data Acquisition:
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
IH NMR:
o The spectrometer is tuned to the proton frequency.
o A standard single-pulse experiment is used.

o Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number
of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

13C NMR:

o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled experiment is performed to simplify the spectrum to single lines for
each carbon environment.

o Key parameters include a spectral width of approximately 200-220 ppm, a larger number
of scans (e.g., 512 or more) due to the lower natural abundance of 13C, and a relaxation
delay of 2-5 seconds.

. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-
domain spectrum.

Phase correction and baseline correction are applied.
The spectrum is calibrated using the TMS signal at 0.00 ppm.

For *H NMR, the signals are integrated to determine the relative number of protons.
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o Coupling constants (J) are measured from the splitting patterns of the signals.

Spectral Interpretation and Logical Workflow

The process of assigning the NMR signals for 4-decyloxybenzaldehyde follows a logical
progression, as illustrated in the workflow diagram below. This involves identifying key
functional groups and spin systems and assigning them based on their characteristic chemical
shifts, multiplicities, and integrations.

Initial Spectrum Analysis

Identify Aldehyde Proton (CHO)
~9.9 ppm, singlet, 1H

Identify Aromatic Protons
AABB' system, ~7.0-7.9 ppm, 4H

N

Assign H-3, H-5 (ortho to O-Alkyl)
Upfield doublet due to O-Alkyl shielding

Identify Aliphatic Protons
~0.8-4.1 ppm

Assign H-2, H-6 (ortho to CHO)
Downfield doublet due to -CHO deshielding

Assign -OCH2- Protons (H-1')
Triplet, ~4.0 ppm, deshielded by oxygen

Assign terminal -CH3 Protons (H-9) Assign remaining -CH2- Protons
Triplet, ~0.9 ppm, most upfield Multiplets, ~1.3-1.8 ppm

Final Structure Confirmation

Click to download full resolution via product page

Figure 2. Workflow for tH NMR Signal Assignment
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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